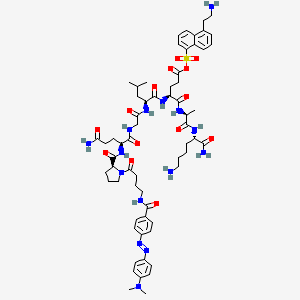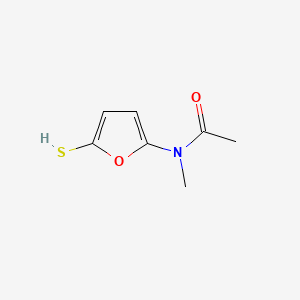
N-methyl-N-(5-sulfanylfuran-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(5-sulfanylfuran-2-yl)acetamide is an organic compound with the molecular formula C7H9NO2S and a molecular weight of 171.214 g/mol. This compound is characterized by the presence of a sulfanyl group attached to a furan ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(5-sulfanylfuran-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 5-sulfanyl-2-furylamine with methyl acetate under controlled conditions. The reaction typically requires a catalyst, such as triethylamine, and is carried out in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The starting materials are continuously fed into the reactor, and the product is collected at the outlet. This method not only improves the efficiency of the synthesis but also reduces the production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(5-sulfanylfuran-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group in the compound can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents used for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form a thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used for this purpose.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Thiol derivatives
Substitution: Various substituted acetamide derivatives
Applications De Recherche Scientifique
N-methyl-N-(5-sulfanylfuran-2-yl)acetamide has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various heterocyclic compounds, which are of interest in medicinal chemistry.
Biology: In biological studies, this compound is used as a probe to investigate the function of sulfanyl-containing biomolecules. It can also be used to study the interactions between different functional groups in biological systems.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of certain diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-methyl-N-(5-sulfanylfuran-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular processes, such as signal transduction, enzyme activity, and gene expression. The acetamide moiety can also interact with specific receptors or enzymes, further contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
N-methyl-N-(5-sulfanylfuran-2-yl)acetamide can be compared with other similar compounds, such as N-Methyl-N-(5-sulfanyl-2-thienyl)acetamide and N-Methyl-N-(5-sulfanyl-2-pyridyl)acetamide. These compounds share similar structural features but differ in the heterocyclic ring attached to the sulfanyl group.
N-Methyl-N-(5-sulfanyl-2-thienyl)acetamide: This compound contains a thiophene ring instead of a furan ring. The presence of the thiophene ring can affect the compound’s reactivity and biological activity.
N-Methyl-N-(5-sulfanyl-2-pyridyl)acetamide: This compound contains a pyridine ring, which introduces a nitrogen atom into the heterocyclic ring.
The uniqueness of this compound lies in its specific combination of functional groups and the furan ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
188940-30-9 |
|---|---|
Formule moléculaire |
C7H9NO2S |
Poids moléculaire |
171.214 |
Nom IUPAC |
N-methyl-N-(5-sulfanylfuran-2-yl)acetamide |
InChI |
InChI=1S/C7H9NO2S/c1-5(9)8(2)6-3-4-7(11)10-6/h3-4,11H,1-2H3 |
Clé InChI |
IWKPCAHLZPZGCC-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(O1)S |
Synonymes |
Acetamide, N-(5-mercapto-2-furanyl)-N-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


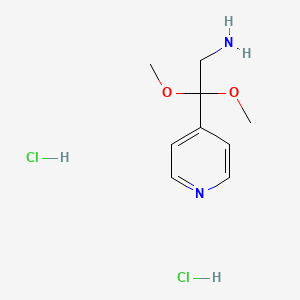
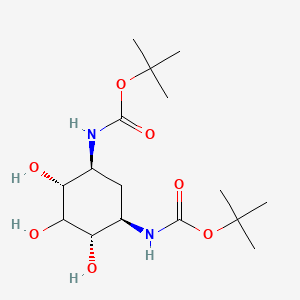
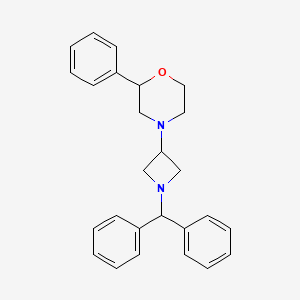

![(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B574757.png)
